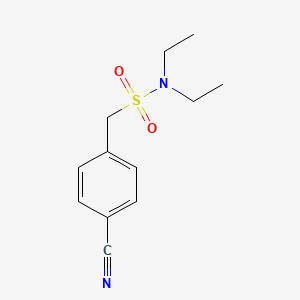

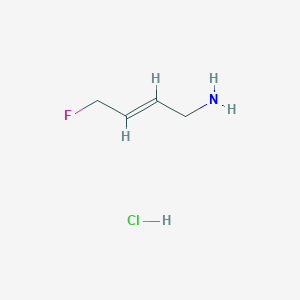

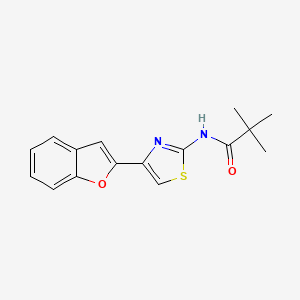

![molecular formula C16H18ClNO2 B2669711 4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol CAS No. 1223884-73-8](/img/structure/B2669711.png)

4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C16H18ClNO2 and a molecular weight of 291.77 .

Synthesis Analysis

The synthesis of similar compounds involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method . The product yield can reach up to 86% . The raw materials used in the production method are easy to obtain, and the synthesis conditions are simple .Molecular Structure Analysis

The molecular structure of “4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol” consists of 16 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications

Fluorescence Detection of Amino Acids

One application involves the fluorescence turn-on detection of cysteine over homocysteine and glutathione. A derivative of 4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol exhibited aggregation-induced emission (AIE) characteristics. This property was leveraged to develop a method for detecting cysteine in serum samples with high selectivity and sensitivity, utilizing the fluorescence enhancement detection capabilities of the compound (Liu et al., 2015).

Synthesis and Structure of Metal Complexes

Another study focused on the synthesis and structural analysis of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating N4O3-coordinating heptadentate ligands. These complexes, derived from compounds similar to 4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol, showcased interesting EPR spectra and potential applications in catalysis and materials science (Mondal et al., 2005).

Corrosion Inhibition

Compounds structurally related to 4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol were synthesized and evaluated as corrosion inhibitors for mild steel in HCl medium. These amine derivative compounds showed promising results, highlighting their potential application in protecting metals from corrosion (Boughoues et al., 2020).

Biological Evaluation and DNA Interaction

A study on the synthesis, characterization, and biological evaluation of 4-aminophenol derivatives, which are structurally similar to 4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol, revealed their antimicrobial and antidiabetic activities. Moreover, their interaction with human DNA suggested potential as anticancer agents, showcasing the broad biological applications of these compounds (Rafique et al., 2022).

Anticancer Tests of Metal Complexes

The synthesis of metal complexes involving derivatives of 4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol was explored, with studies indicating moderate in vitro anticancer activity against the HeLa cell line. This research opens the door to the development of new anticancer drugs (Abbas et al., 2020).

properties

IUPAC Name |

4-chloro-2-[[(4-ethoxyphenyl)methylamino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2/c1-2-20-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)19/h3-9,18-19H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZNYLFHODVQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

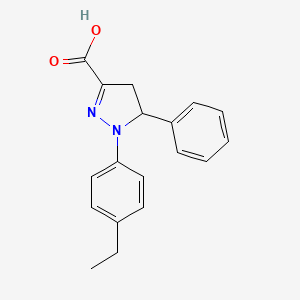

![N-[1-(4-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2669631.png)

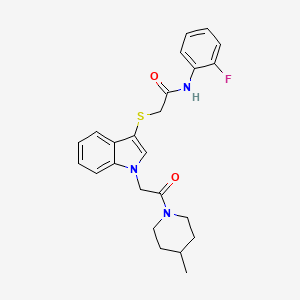

![N-[3-(1-adamantyloxy)propyl]-4-(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2669633.png)

![Tert-butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B2669642.png)

![2-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2669643.png)

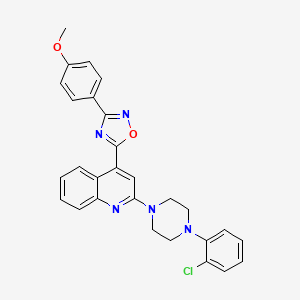

![4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2669650.png)